6-Methyl-3-(thiophen-2-yl)-1,2-dihydropyrazin-2-one
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Overview
Description
6-Methyl-3-(thiophen-2-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a thiophene ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(thiophen-2-yl)-1,2-dihydropyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-3-methylpyrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(thiophen-2-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyrazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Methyl-3-(thiophen-2-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(thiophen-2-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(thiophen-2-yl)-1,2,4-triazin-5(2H)-one: This compound has a similar thiophene ring but features a triazine core instead of a pyrazinone.
1-Ethyl-6-methyl-3-thiophen-2-yl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione: Another related compound with a thiophene ring and a pyrimido-triazine core.
Uniqueness
6-Methyl-3-(thiophen-2-yl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of a pyrazinone core and a thiophene ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8N2OS |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
6-methyl-3-thiophen-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H8N2OS/c1-6-5-10-8(9(12)11-6)7-3-2-4-13-7/h2-5H,1H3,(H,11,12) |
InChI Key |
FRZPRQGTBKCDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC=CS2 |
Origin of Product |
United States |
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